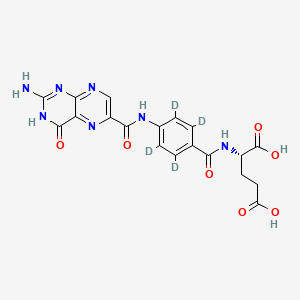
9-Oxofolic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxofolic acid-d4 is a deuterium-labeled derivative of 9-oxofolic acid. It is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions. This compound is primarily used in scientific research for its role in the synthesis of folate derivatives, which are essential for the production of nucleotides and amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxofolic acid-d4 involves the incorporation of deuterium atoms into the molecular structure of 9-oxofolic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium-labeled compound. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for various cellular processes, including DNA and RNA synthesis .
Wissenschaftliche Forschungsanwendungen
9-Oxofolic acid-d4 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-oxofolic acid-d4 involves its reduction to form tetrahydrofolate. Tetrahydrofolate then acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of DNA, RNA, and other important cellular components. The molecular targets include enzymes involved in the folate biosynthetic pathway, such as dihydrofolate reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxofolic acid: The non-deuterated form of 9-oxofolic acid-d4, which also functions as a key intermediate in the biosynthesis of tetrahydrofolate.
Tetrahydrofolate: The reduced form of folic acid, which acts as a coenzyme in one-carbon transfer reactions.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, preventing the formation of tetrahydrofolate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of metabolic pathways and reaction mechanisms with greater precision. The incorporation of deuterium atoms provides insights into the kinetic isotope effects and helps in tracing the metabolic fate of the compound .
Eigenschaften
Molekularformel |
C19H17N7O7 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
HOYWIHISJSBZLW-JHHKPOHYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
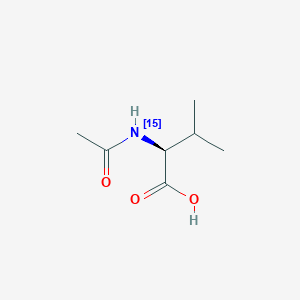
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)

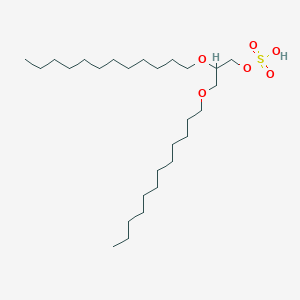
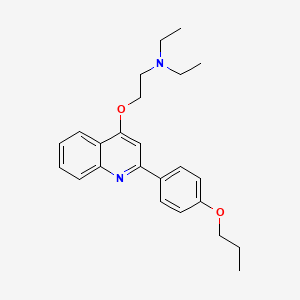

![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
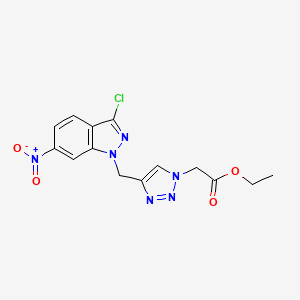
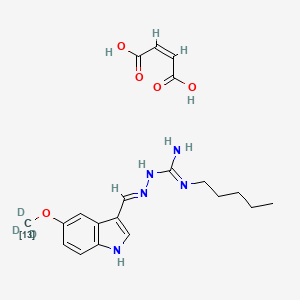
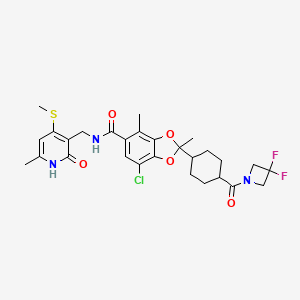

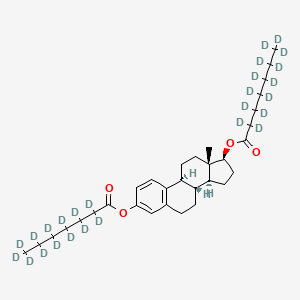
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
